molecular formula C10H14O B13794226 octahydro-2,6-methano-2H-indeno[5,6-b]oxirene CAS No. 6004-36-0

octahydro-2,6-methano-2H-indeno[5,6-b]oxirene

Katalognummer: B13794226
CAS-Nummer: 6004-36-0
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: FAADLYHIBACBRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene: is a heterocyclic compound with the molecular formula C10H14O . It is characterized by a unique structure that includes an oxirane ring fused to a polycyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diene with an epoxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Wirkmechanismus

The mechanism of action of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

6004-36-0

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

9-oxatetracyclo[5.3.1.02,6.08,10]undecane

InChI

InChI=1S/C10H14O/c1-2-5-6(3-1)8-4-7(5)9-10(8)11-9/h5-10H,1-4H2

InChI-Schlüssel

FAADLYHIBACBRX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C1)C3CC2C4C3O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.